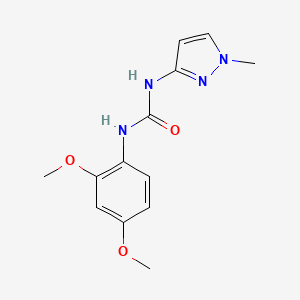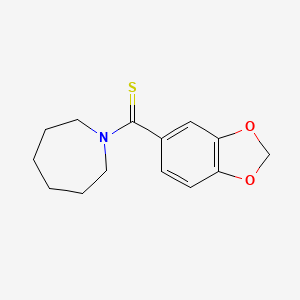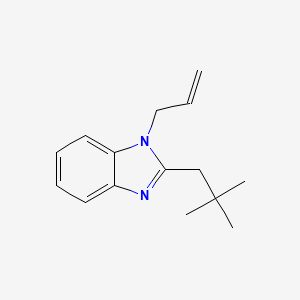![molecular formula C18H17ClN2OS B5881791 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the quinazoline family of compounds and has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline is not fully understood. However, it has been suggested that it may act as an inhibitor of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This may lead to the inhibition of CK2 activity and subsequently, the modulation of various cellular processes.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline has been shown to exhibit antitumor activity in vitro against various cancer cell lines. It has also been suggested to have potential applications in the detection of metal ions such as copper and zinc. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline in lab experiments include its potential applications in various fields of scientific research such as medicinal chemistry, pharmacology, and biochemistry. It has also been shown to exhibit antitumor activity in vitro against various cancer cell lines. However, the limitations of using this compound include the lack of information on its in vivo efficacy and toxicity.
Direcciones Futuras
There are several future directions for the study of 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline. These include:
1. Further studies on the mechanism of action of this compound, particularly its potential as an inhibitor of protein kinase CK2.
2. Studies on the in vivo efficacy and toxicity of this compound.
3. Development of new derivatives of this compound for potential use in medicinal chemistry.
4. Studies on the potential applications of this compound as a fluorescent probe for the detection of metal ions.
5. Studies on the potential use of this compound in combination with other anticancer agents for the treatment of cancer.
In conclusion, 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline is a chemical compound that has been synthesized for its potential use in scientific research. It has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Further studies are required to fully understand the potential applications of this compound.
Métodos De Síntesis
The synthesis of 2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline involves the reaction of 4-chlorobenzyl chloride with 2-ethoxy-4-methylquinazoline-6-thiol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by column chromatography or recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor activity in vitro against a range of cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-ethoxy-4-methylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-3-22-15-8-9-17-16(10-15)12(2)20-18(21-17)23-11-13-4-6-14(19)7-5-13/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDJEUMISIBNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfanyl]-6-ethoxy-4-methylquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)








![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)
